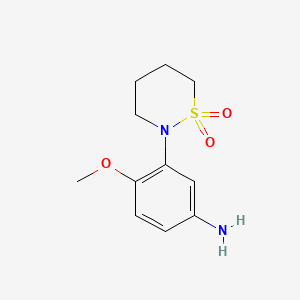
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, also known as MFTT, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. MFTT belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.
Mécanisme D'action
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol also induces the production of reactive oxygen species, which contributes to its anticancer activity.
Biochemical and Physiological Effects
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory and antioxidant properties. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis, making it a potential therapeutic agent for hypercholesterolemia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its specificity for topoisomerase II, which makes it a valuable tool for studying the role of this enzyme in DNA replication and repair. However, 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability. Another area of interest is the use of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol in combination with other anticancer agents to improve efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and antioxidant properties of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol.
Méthodes De Synthèse
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multistep process starting from 3-methylfuran-2-carboxylic acid and propargyl alcohol. The intermediate product is then reacted with thiosemicarbazide to yield 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. The synthesis of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been optimized to improve yield and purity.
Applications De Recherche Scientifique
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential as an anticancer agent. Studies have shown that 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Propriétés
IUPAC Name |
3-(3-methylfuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-5-13-9(11-12-10(13)15)8-7(2)4-6-14-8/h3-4,6H,1,5H2,2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFESXFHIQVVPJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

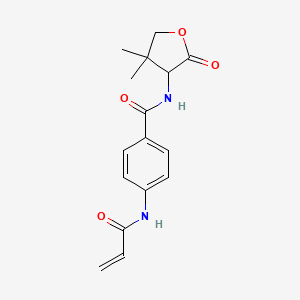
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)

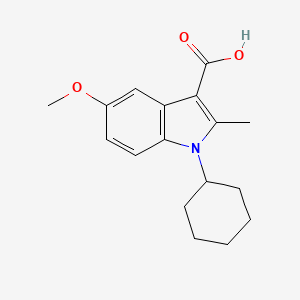
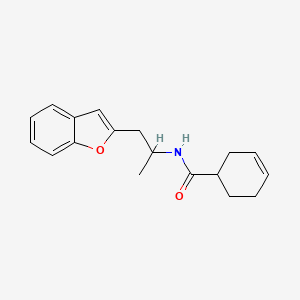
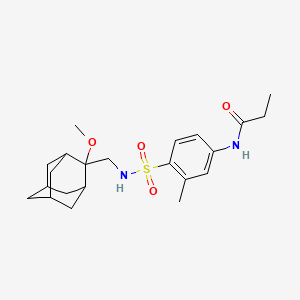
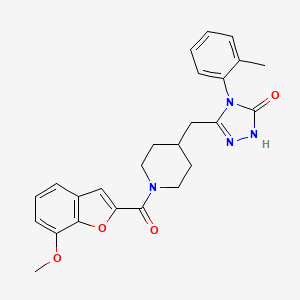
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2379097.png)
